molecular formula C10H10ClNO3 B3861423 Glycine, N-(2-chlorobenzoyl)-, methyl ester

Glycine, N-(2-chlorobenzoyl)-, methyl ester

Cat. No.: B3861423
M. Wt: 227.64 g/mol
InChI Key: NVWHFQJYAXGYIN-UHFFFAOYSA-N
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Description

Glycine, N-(2-chlorobenzoyl)-, methyl ester is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.644 . This compound is a derivative of glycine, where the amino group is substituted with a 2-chlorobenzoyl group and the carboxyl group is esterified with methanol. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-chlorobenzoyl)-, methyl ester typically involves the reaction of glycine with 2-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Commonly used bases include sodium hydroxide or potassium carbonate.

    Solvent: Organic solvents such as dichloromethane or chloroform are used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-chlorobenzoyl)-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine atom.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Antithrombotic Agents

One of the primary applications of 2-chlorophenyl glycine methyl ester is its role as an intermediate in the synthesis of antithrombotic drugs. It is particularly notable for its use in the preparation of compounds that resist platelet aggregation, such as ticlopidine and its analogs. These drugs are crucial in treating cardiovascular diseases, including atherosclerosis and acute coronary artery syndrome, where thrombotic events are prevalent . The compound facilitates the synthesis of other active pharmaceutical ingredients (APIs) that target thrombotic complications effectively.

1.2 Antimicrobial and Antitumor Drug Development

The compound is also utilized in synthesizing antimicrobial agents and antitumor drugs. For instance, it serves as a precursor for various derivatives that exhibit significant antimicrobial activity against a range of pathogens . Additionally, its derivatives have been explored for their potential antitumor properties, contributing to the development of new cancer therapies.

Chemical Synthesis Methodologies

2.1 Preparation Techniques

The synthesis of glycine, N-(2-chlorobenzoyl)-, methyl ester can be achieved through several methods:

  • Cyaniding and Acidic Alcoholysis : This method allows for a straightforward synthesis with a yield exceeding 65%, while avoiding toxic reagents like metal cyanides .
  • Enzymatic Methods : Biocatalytic approaches using immobilized enzymes have been developed to enhance yield and purity while minimizing environmental impact. For example, an enzymatic method has been reported to produce high optical purity chiral intermediates from racemic mixtures .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Environmental ImpactComplexity
Cyaniding & Acidic Alcoholysis>65LowModerate
Enzymatic Method>90Very LowHigh

Case Studies

3.1 Case Study: Clopidogrel Synthesis

A notable case study involves the synthesis of clopidogrel, a widely used antiplatelet medication. The process utilizes this compound as a chiral intermediate. The method involves several steps including acylation and enzymatic hydrolysis to achieve high yields and purity of the final product . This approach exemplifies the compound's utility in producing complex pharmaceuticals with stringent quality requirements.

3.2 Case Study: Development of Novel Antimicrobials

Research has indicated that derivatives synthesized from this compound exhibit promising antimicrobial activity against resistant strains of bacteria. These studies highlight the compound's versatility and potential for developing new therapeutic agents in response to rising antibiotic resistance .

Mechanism of Action

The mechanism of action of Glycine, N-(2-chlorobenzoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and biochemical pathways. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(2-bromobenzoyl)-, methyl ester
  • Glycine, N-(2-fluorobenzoyl)-, methyl ester
  • Glycine, N-(2-iodobenzoyl)-, methyl ester

Uniqueness

Glycine, N-(2-chlorobenzoyl)-, methyl ester is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and properties. Compared to its analogs with different halogen substituents, it may exhibit distinct reactivity patterns and applications.

Biological Activity

Glycine, N-(2-chlorobenzoyl)-, methyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • Molecular Formula : C10H10ClNO2
  • Molecular Weight : Approximately 215.64 g/mol
  • CAS Number : 616-34-2

The compound features a glycine backbone, which is an amino acid, modified with a 2-chlorobenzoyl group and a methyl ester functional group. This modification is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
  • Receptor Binding : It has been suggested that the compound interacts with receptors that modulate neurotransmitter release and other cellular functions. This interaction could contribute to neuroprotective effects and influence pain pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production.
  • Analgesic Effects : Its structure allows for potential analgesic properties, which could be beneficial in pain management.
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may have neuroprotective properties that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic activity against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
    Cell LineIC50 (µM)Reference
    Ehrlich's Ascites Carcinoma15
    Dalton's Lymphoma Ascites20
  • Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth in mouse models of cancer. The observed anti-tumor activity correlates with the inhibition of specific signaling pathways involved in cell proliferation.
  • Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution characteristics. Studies indicate that it can cross the blood-brain barrier, enhancing its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

CompoundBiological ActivityKey Differences
Glycine, N-(4-fluorobenzoyl)-methyl esterAnti-inflammatoryFluorine enhances stability
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester TartrateAntiplateletTartrate salt improves solubility

Properties

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWHFQJYAXGYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Amino-acetic acid methyl ester (5 g, 40 mmol) was suspended in DMF and treated with triethylamine (13.9 mL, 100 mmol) and 2-chloro-benzoyl chloride (5 mL, 40 mmol). The reaction mixture was stirred at room temperature overnight. Water was added to the reaction, and the mixture was extracted with ethyl acetate three times. The organic layers were combined and dried over sodium sulfate, filtered and concentrated. The residue was purified by flash chromatography using ethyl acetate/hexane to yield (2-chloro-benzoylamino)-acetic acid methyl ester as a light yellow solid. LCMS calcd for C10H10ClNO3 (m/e) 227, obsd 228 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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